![molecular formula C14H20ClN3S B4110160 N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4110160.png)
N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a key member of the JAK family of tyrosine kinases, which plays a critical role in the immune system. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
CP-690,550 selectively inhibits N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride, which is a critical component of the signaling pathway for cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. This compound is primarily expressed in hematopoietic cells, and its activation is required for the development and function of T cells, B cells, and natural killer cells. Inhibition of this compound by CP-690,550 leads to the suppression of cytokine signaling and the subsequent reduction in the activity of these immune cells.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have several biochemical and physiological effects in preclinical and clinical studies. Inhibition of this compound by CP-690,550 leads to the reduction of T cell proliferation, cytokine production, and migration. CP-690,550 also reduces the production of autoantibodies and the activation of B cells. In addition, CP-690,550 has been shown to have anti-inflammatory effects, which may contribute to its therapeutic efficacy in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for use in lab experiments. It is a highly selective inhibitor of N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride, which minimizes off-target effects and reduces the potential for toxicity. CP-690,550 is also water-soluble, which allows for easy formulation and administration in animal studies. However, CP-690,550 has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing in animal studies. CP-690,550 is also metabolized by cytochrome P450 enzymes, which may lead to variability in its pharmacokinetics and efficacy.
Orientations Futures
CP-690,550 has shown promising results in preclinical and clinical studies for its potential use in autoimmune diseases. However, there are several future directions that can be explored to further understand its mechanism of action and potential therapeutic applications. One direction is to investigate the effects of CP-690,550 on other immune cells and cytokines that are involved in autoimmune diseases. Another direction is to explore the use of CP-690,550 in combination with other immunomodulatory drugs for enhanced efficacy. Finally, the development of more potent and selective N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride inhibitors may lead to improved therapeutic options for autoimmune diseases.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to be effective in reducing the activity of T cells, B cells, and natural killer cells, which are key players in the immune response. CP-690,550 has been tested in preclinical and clinical trials for its potential use in rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, CP-690,550 has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis and psoriasis, and improving the quality of life of patients with these conditions.
Propriétés
IUPAC Name |
N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S.ClH/c1-8-9(2)18-14-12(8)13(15-10(3)16-14)17-11-6-4-5-7-11;/h11H,4-7H2,1-3H3,(H,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIBILLUVWJIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)NC3CCCC3)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
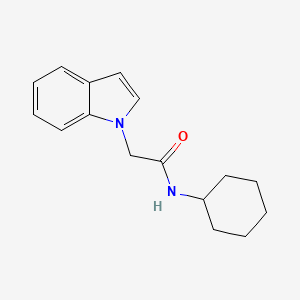
![2-{2-[5-(1-allyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}pyridine](/img/structure/B4110078.png)
![4-[(8-chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4110086.png)
![6-bromo-1-(4-ethylbenzoyl)-1-methyl-1a-(1-piperidinylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B4110089.png)
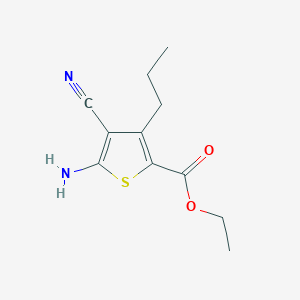
![3-(4-chlorophenyl)-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B4110100.png)
![N-(tetrahydro-2-furanylmethyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4110107.png)
![N-(2-methyl-4-nitrophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4110117.png)
![methyl 2-[({[5-(anilinocarbonyl)-3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetyl)amino]benzoate](/img/structure/B4110120.png)
![6-methyl-3-[2-methyl-5-(1-pyrrolidinylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4110130.png)
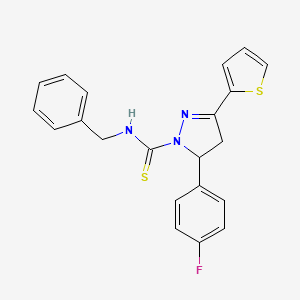
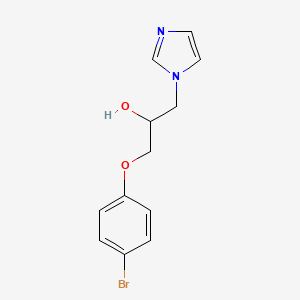
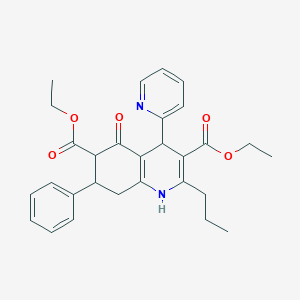
![N-{1-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4110172.png)
